molecular formula C13H13ClN2O B8802439 2-Chloro-1-(6-(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-3-YL)ethanone CAS No. 228710-83-6

2-Chloro-1-(6-(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-3-YL)ethanone

Cat. No.: B8802439
CAS No.: 228710-83-6
M. Wt: 248.71 g/mol
InChI Key: LUYDCKABOZKBMK-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

228710-83-6

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-1-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C13H13ClN2O/c1-9-3-4-10(2)16(9)13-6-5-11(8-15-13)12(17)7-14/h3-6,8H,7H2,1-2H3

InChI Key

LUYDCKABOZKBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)C(=O)CCl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine (1.00 Kg 3.98 mol) in TBME (7.5 L) was cooled to −70° C. n-Butyl lithium (2.5N in hexane; 1.73 L, 4.32 mol) was added drop-wise over 1 hour maintaining the temperature between −74° C. and −69° C. The mixture was then stirred at a temperature between −74° C. and −69° C. for a further 15 minutes. A solution of 2-chloro-N-methoxy-N-methylacetamide (0.65 Kg, 4.72 mol) in TBME (3.0 L) was then added drop-wise over 100 minutes maintaining the temperature between −73° C. and −67° C. The resulting mixture was then stirred at temperature between −73 and −67° C. for a further 100 minutes. 2N HCl (5.0 L) was then added drop-wise over 45 minutes, allowing the temperature to rise from −70° C. to 17° C. during the addition. TBME (4.0 L) and water (2.0 L) was added to the resulting suspension and the mixture was stirred before allowing the phases to separate. The organic layer was washed with water (2.0 L), and aqueous NaHCO3 (0.13 Kg in 2.0 L of water) and water (2.0 L) before concentrating in vacuo. IPA (1.50 L) was added to the residue and the mixture was heated to reflux. The mixture was then allowed to cool to room temperature and stirred overnight, before cooling to 8-12° C. for 1 hour. The product was collected by filtration, washed with IPA (2×0.1 L) and dried at 45° C. under vacuum overnight. Yield 78.8% (0.78 Kg), δH (CDCl3, 300 MHz) 2.20 (6H, s), 4.70 (2H, s), 5.95 (2H, s), 7.35 (1H, d), 8.40 (1H, dd), 9.15 (1H, d) ppm. MS m/z 249 (MH+).
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